Technical Guide: N,N-Dioctyl-Formamide (DOF)
Technical Guide: N,N-Dioctyl-Formamide (DOF)
Physicochemical Profile, Synthesis, and Industrial Applications
Executive Summary
N,N-Dioctylformamide (DOF) is a high-molecular-weight fatty amide (
This guide analyzes DOF’s critical role in two high-stakes sectors: Nuclear Fuel Reprocessing , where it appears as a radiolytic degradation product of diglycolamide extractants (TODGA), and Petrochemical Stimulation , where its amphiphilic nature is leveraged in microemulsions for asphaltene remediation.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
DOF consists of a formyl group attached to a nitrogen atom bearing two linear octyl (
-
Lipophilic Domain: The two
chains dominate the molecule's interaction profile, ensuring miscibility with aliphatic diluents (e.g., n-dodecane, kerosene) and immiscibility with aqueous phases. -
Polar Core: The amide linkage (
) provides a localized dipole, allowing for weak coordination with metal cations (actinides/lanthanides) and solvation of polar organic species.
Key Physical Properties
The following data consolidates experimental values and homologous series estimations.
| Property | Value / Description | Note |
| CAS Registry Number | 6280-57-5 | Verified Identifier |
| IUPAC Name | N,N-Dioctylformamide | |
| Molecular Formula | ||
| Molecular Weight | 269.47 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Density | ~0.858 g/cm³ | Less dense than water |
| Refractive Index ( | 1.4523 – 1.4534 | Characteristic of fatty amides |
| Boiling Point | > 300°C (est.[1][2] at 760 mmHg) | Distillable only under high vacuum (e.g., 1-2 mmHg) |
| Solubility | Soluble in hexane, dodecane, toluene | Insoluble in water |
Synthesis & Purification Protocols
Primary Synthesis Route: Direct Amidation
The industrial standard for preparing DOF involves the thermal dehydration of dioctylamine formate or the reaction of dioctylamine with ethyl formate.
Reagents:
-
Precursor: Dioctylamine (CAS 1120-48-5)
-
Formylating Agent: Formic Acid (85%+) or Ethyl Formate
-
Solvent: Toluene or Xylene (for azeotropic water removal)
Protocol:
-
Mixing: Charge a round-bottom flask with Dioctylamine (1.0 eq).
-
Addition: Dropwise add Formic Acid (1.2 eq) while cooling (exothermic).
-
Reflux: Heat the mixture to reflux with a Dean-Stark trap to continuously remove water.
-
Monitoring: Reaction is complete when theoretical water volume is collected.
-
Purification:
-
Wash organic phase with
(aq) to remove excess acid. -
Wash with brine; dry over
. -
Vacuum Distillation: Distill the crude oil at reduced pressure (< 1 mmHg) to isolate pure DOF.
-
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for N,N-Dioctylformamide via direct amidation.
Application Vectors
Nuclear Fuel Reprocessing (Actinide Partitioning)
In the context of the DIAMEX and SANEX processes, DOF is primarily identified as a radiolytic degradation product of the tridentate ligand TODGA (N,N,N',N'-tetraoctyldiglycolamide).
-
Mechanism: High-dose gamma radiation cleaves the ether backbone of TODGA.
-
Impact: Accumulation of DOF (a "monoamide") in the solvent stream changes the extraction kinetics. Unlike TODGA, DOF is a weak extractant for trivalent actinides (
, ) but may prevent third-phase formation due to its surfactant properties. -
Degradation Pathway:
Figure 2: Radiolytic degradation pathway of TODGA yielding N,N-Dioctylformamide.
Petrochemical Stimulation (Microemulsions)
DOF is utilized as a non-aqueous phase solvent in microemulsion formulations designed for wellbore remediation.
-
Function: It acts as a co-solvent that penetrates and dissolves asphaltene and paraffin deposits.
-
Advantage: Its high boiling point (>300°C) allows it to function effectively in high-temperature downhole environments without premature evaporation.
Safety & Handling
While less volatile than DMF, DOF shares toxicity characteristics common to alkylformamides.
-
Hazard Classification (GHS):
-
Skin Irritant: Prolonged contact may cause dermatitis.
-
Eye Irritant: Direct contact causes irritation.
-
Reproductive Toxicity: Potential (based on DMF homology, though steric bulk often reduces bioavailability).
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood if heating.[1]
-
Storage: Store in cool, dry conditions away from strong oxidizing agents (e.g., permanganates).
References
-
SpectraBase. (n.d.). Formamide, N,N-dioctyl- Mass Spectrum. Wiley Science Solutions. Retrieved January 28, 2026, from [Link]
-
Modolo, G., et al. (2015). Hydrolysis and radiolysis of the TODGA extractant. Forschungszentrum Jülich. Retrieved January 28, 2026, from [Link]
- Google Patents. (2018). Compositions comprising aromatic compounds for use in oil and/or gas wells. Patent US20190055458A1.
